REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:11][CH:10]=[C:9]([CH3:12])[CH2:8][O:7]1)=[O:5])C.[OH-].[Na+]>CO>[CH3:12][C:9]1[CH2:8][O:7][CH:6]([C:4]([OH:5])=[O:3])[CH2:11][CH:10]=1 |f:1.2|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
solvent was evaporated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
WASH
|
Details
|
The aqueous solution was washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The ethereal solution was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(OC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |